
1-(1,3-oxazolidin-3-yl)ethan-1-one
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Overview
Description
1-(1,3-Oxazolidin-3-yl)ethan-1-one is a ketone derivative featuring a five-membered oxazolidine ring (containing one oxygen and one nitrogen atom) attached to an acetyl group. Such compounds are often synthesized via nucleophilic substitution, condensation, or cross-coupling reactions, and they exhibit diverse applications in medicinal chemistry, including enzyme inhibition and antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1,3-Oxazolidin-3-yl)ethan-1-one can be synthesized through several methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another method includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Oxazolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazolidinone derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The oxazolidine ring allows for substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine compounds for cyclization, sodium hydride for recyclization, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions include various oxazolidinone derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(1,3-Oxazolidin-3-yl)ethan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,3-oxazolidin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, oxazolidinone derivatives, such as linezolid, inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome . This mechanism is crucial for their antibacterial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 1-(1,3-oxazolidin-3-yl)ethan-1-one with structurally related ethanone derivatives:
Physicochemical Properties
- Polarity : Oxazolidine derivatives (e.g., 1-(oxetan-3-yl)ethan-1-one) exhibit higher polarity (XLogP: 0.2) compared to aromatic analogues like 1-(pyridin-3-yl)ethan-1-one (XLogP: 1.2) .
- Thermal Stability: Benzimidazole- and pyridine-containing ethanones demonstrate stability under reflux conditions (e.g., 40–100°C) .
Biological Activity
1-(1,3-oxazolidin-3-yl)ethan-1-one, a derivative of oxazolidinone, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their significant pharmacological properties, particularly as antimicrobial and anticancer agents. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been extensively investigated. Studies indicate that compounds within the oxazolidinone class exhibit potent activity against Gram-positive bacteria, including strains resistant to conventional antibiotics.
Key Findings:
- In vitro Studies: In a study evaluating several derivatives, this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics like sulfamerazine and sulfadiazine .
Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 10 | Sulfadiazine | 10 |
Escherichia coli | 15 | Sulfamerazine | 15 |
Anticancer Activity
The anticancer potential of this compound has also been highlighted in various studies. It has shown effectiveness against multiple cancer cell lines.
Case Studies:
- Cell Line Testing: A study reported that this compound exhibited an IC50 value of 4.33 ± 0.97 µg/mL against lymphocytes, indicating significant cytotoxicity towards cancer cells while sparing normal cells .
- Mechanism of Action: The compound's mechanism involves the inhibition of protein synthesis by preventing aminoacyl-tRNA from binding to the ribosomal site, akin to other oxazolidinones like linezolid .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit myeloperoxidase (MPO), an enzyme implicated in inflammatory processes. It was found to have an IC50 value of 0.26 ± 0.04 µmol/L against MPO chlorinating activity, suggesting potential anti-inflammatory applications .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of oxazolidinone derivatives. Key structural features influencing activity include:
- Substituents on the Oxazolidinone Ring: The presence of specific substituents can enhance antimicrobial and anticancer properties.
Structural Feature | Effect on Activity |
---|---|
Amino group | Increases potency against cancer cells |
Halogen substitutions | Enhances antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(1,3-oxazolidin-3-yl)ethan-1-one?
The synthesis of this compound typically involves the functionalization of oxazolidine precursors. A general approach includes:
- Step 1 : Preparation of the oxazolidine ring via cyclization of β-amino alcohols or related intermediates under acidic or thermal conditions.
- Step 2 : Acetylation of the oxazolidine nitrogen using acetylating agents (e.g., acetyl chloride or acetic anhydride) in inert solvents like dichloromethane or tetrahydrofuran.
- Optimization : Reaction yields are improved by controlling stoichiometry and using catalysts such as DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
Q. How is the structural characterization of this compound performed?
Structural elucidation relies on:
- X-ray crystallography : The SHELX suite (e.g., SHELXL for refinement) is widely used to determine crystal structures, with ORTEP-3 providing graphical visualization of atomic positions and thermal ellipsoids .
- Spectroscopy :
Advanced Research Questions
Q. How can multi-step synthesis be optimized for higher yield and purity?
Key parameters include:
- Temperature control : Low temperatures (0–5°C) during acetylylation minimize side reactions .
- Catalyst selection : DMAP accelerates acylation by stabilizing transition states, reducing reaction time by ~30% .
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates, improving yield by 15–20% compared to non-polar solvents .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity .
Q. How do substituent variations on the oxazolidine ring affect biological activity?
Comparative studies of oxazole/oxazolidine derivatives reveal:
Compound | Substituent Position | MIC (μg/mL) | Target Organism |
---|---|---|---|
1-(1,3-Oxazol-2-yl)ethanone | C-2 methyl | 0.05 | S. aureus |
1-(1,3-Oxazolidin-3-yl)ethanone | N-acetyl | 0.12 | E. coli |
- Key Insight : Electron-withdrawing groups (e.g., acetyl) reduce antibacterial potency due to decreased membrane permeability, while lipophilic substituents enhance activity .
Q. What computational methods predict interaction mechanisms with biological targets?
- Molecular docking : Software like AutoDock Vina models ligand-receptor binding, with force fields (e.g., AMBER) scoring interactions. For oxazolidinones, docking into bacterial ribosomes (PDB: 1P9X) predicts hydrogen bonding with 23S rRNA .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, identifying critical residues (e.g., A2451 in E. coli) for binding .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines) for MIC determination to minimize inter-lab differences.
- Structural impurities : Use HPLC-MS (≥98% purity) to confirm compound integrity before testing .
- Substituent effects : Compare analogs systematically (e.g., SAR tables) to isolate structural contributors to activity .
Q. Methodological Recommendations
- Synthetic protocols : Prioritize anhydrous conditions for oxazolidine stability.
- Data validation : Cross-validate crystallographic data with DFT-optimized geometries (e.g., Gaussian 16) to confirm bond lengths and angles .
- Biological assays : Include positive controls (e.g., linezolid for oxazolidinone antibiotics) to benchmark activity .
Properties
CAS No. |
3672-60-4 |
---|---|
Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
1-(1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C5H9NO2/c1-5(7)6-2-3-8-4-6/h2-4H2,1H3 |
InChI Key |
BLQLHNKKPBHCIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCOC1 |
Purity |
95 |
Origin of Product |
United States |
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